新癸酸缩水甘油酯

描述

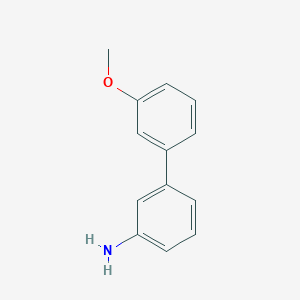

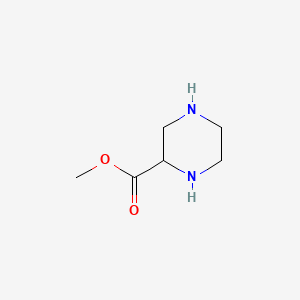

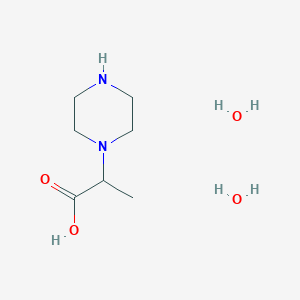

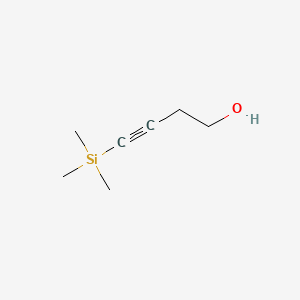

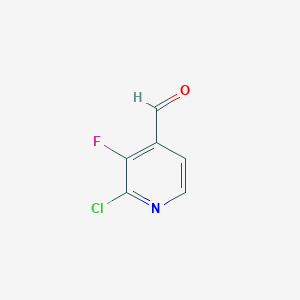

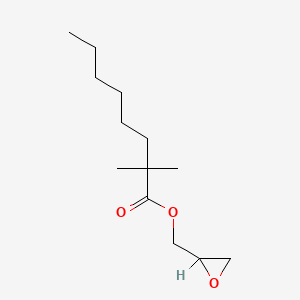

Glycidyl neodecanoate, also known as Cardura E10, is a synthetic saturated monocarboxylic acid mixture of highly branched isomers . It is a clear yellow liquid with the molecular formula C13H24O3 . It is produced by the reaction of neodecanoic acid with epichlorohydrin in the presence of base .

Synthesis Analysis

Glycidyl neodecanoate is synthesized through the reaction of glycidol and neodecanoyl chloride, forming an ester . There are also continuous synthesis methods involving two-stage processes .Molecular Structure Analysis

The molecular structure of Glycidyl neodecanoate is characterized by a reactive epoxy group and a hydrophobic and highly branched tertiary-substituted a-carbon structure . The structure may be represented as both R1 and R2 being alkyl with a total of 7 carbon atoms .Chemical Reactions Analysis

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . Post-polymerisation modification of poly(glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a variety of functionalities onto the reactive scaffold .Physical And Chemical Properties Analysis

Glycidyl neodecanoate has a density of 0.966g/mL at 25°C, a boiling point of 310.14°C, a flash point of 113°C, and a refractive index of n20/D 1.444 . It is insoluble in water .科学研究应用

Application in Colloid and Polymer Science

- Field : Colloid and Polymer Science .

- Application Summary : Glycidyl methacrylate (GMA) is used in the synthesis of highly porous monoliths, crosslinked with divinylbenzene (DVB) or ethylene glycol dimethacrylate (EGDMA). These monoliths have an open-cell, highly interconnected porous structure .

- Method of Application : Redox-initiated polymerization in the external (oil) phase of a high internal phase emulsion (HIPE) is used. The oil-soluble redox couple benzoyl peroxide/dimethyl-p-toluidine eliminates the need to heat the usually unstable GMA-based HIPEs during polymerization .

- Results : The polyHIPEs crosslinked with EGDMA contain voids with a diameter of 10 to 13 µm, and the polyHIPEs crosslinked with DVB contain voids with a diameter of 10 to 22 µm. In both cases, the surfaces of the voids have a high density of windows with a diameter of 0.5 to 1 µm .

Application in Magnetic Nanocomposites

- Field : Material Science .

- Application Summary : Glycidyl methacrylate is used in the preparation of magnetic and non-magnetic macroporous crosslinked copolymers .

- Method of Application : The copolymers are prepared by suspension copolymerization and functionalized with diethylenetriamine .

- Results : Non-functionalized and amino-functionalized nanocomposites exhibited superparamagnetic behavior at 300 K, with a saturation magnetization of 5.0 emu/g and 2.9 emu/g, respectively .

As for Glycidyl neodecanoate, it has primarily been used as a reactive diluent for epoxy resins. It can also be used as a curing agent for epoxy resins, and as an additive in acrylic coatings . I hope this information is helpful, and I apologize for not being able to provide more specific applications for Glycidyl neodecanoate. If you have any other questions or need further information, feel free to ask!

Application in Waterborne Acrylic Polyols

- Field : Paint & Coatings Industry .

- Application Summary : Glycidyl neodecanoate is used to produce high-performance, solvent-free waterborne acrylic polyols .

- Method of Application : The epoxy group of Glycidyl neodecanoate is used to incorporate the molecule into polymers through reaction with carboxylic acid functions .

- Results : The incorporation of Glycidyl neodecanoate into polymers brings enhancements such as excellent resistance to acidic conditions, superior wet look appearance, very good weatherability, and low viscosity .

Application in High Solid and Waterborne Coatings

- Field : Paint & Coatings Industry .

- Application Summary : Glycidyl neodecanoate is used in the production of high solid and waterborne coatings .

- Method of Application : The reactivity of the epoxy group enables it to be introduced into acrylic resin, polyester and alkyd resin at lower temperature with few side reactions .

- Results : The polyester prepared by this method meets the design requirements of narrow molecular weight distribution and low viscosity .

Application as Active Diluent for Epoxy Resin

- Field : Material Science .

- Application Summary : Glycidyl neodecanoate is used as an active diluent for epoxy resin .

- Method of Application : The epoxy group of Glycidyl neodecanoate reacts with the epoxy resin .

- Results : The resulting product has improved properties such as lower viscosity and better wettability .

Application in Automotive Topcoats, Intermediate Paints, Primers, Varnishes and Touch Up Paints

- Field : Automotive Industry .

- Application Summary : Glycidyl neodecanoate is used in the production of automotive topcoats, intermediate paints, primers, varnishes and touch up paints .

- Method of Application : The epoxy group of Glycidyl neodecanoate is incorporated into the paint formulation .

- Results : The resulting paints have improved properties such as excellent resistance to acidic conditions, superior wet look appearance, very good weatherability, and low viscosity .

Application in Adhesives and Sealant Products

- Field : Adhesive Industry .

- Application Summary : Glycidyl neodecanoate can be used as a component in adhesives and sealant products .

- Method of Application : The epoxy group of Glycidyl neodecanoate reacts with other components in the adhesive or sealant formulation .

- Results : The resulting products have improved properties such as better adhesion, flexibility, and resistance to environmental conditions .

Application in Composite Materials

- Field : Material Science .

- Application Summary : Glycidyl neodecanoate can be used in the production of composite materials .

- Method of Application : The epoxy group of Glycidyl neodecanoate is incorporated into the composite material during its synthesis .

- Results : The resulting composite materials have improved properties such as enhanced strength, durability, and resistance to environmental conditions .

Application in Heavy Duty Anticorrosive Coatings

- Field : Paint & Coatings Industry .

- Application Summary : Glycidyl neodecanoate is used in the production of heavy duty anticorrosive coatings for ships and bridges .

- Method of Application : The epoxy group of Glycidyl neodecanoate is incorporated into the coating formulation .

- Results : The resulting coatings have improved properties such as excellent resistance to corrosion, superior weatherability, and low viscosity .

安全和危害

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . It is considered to have extreme potency at 0.05% and is considered to have genotoxic and carcinogenic potential . Contact with skin and eyes may cause irritation .

属性

IUPAC Name |

oxiran-2-ylmethyl 2,2-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWAKSKPSOFJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275056 | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

265 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.97 (NTP, 1992) - Less dense than water; will float | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Glycidyl neodecanoate | |

CAS RN |

26761-45-5, 52636-92-7 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cardura E 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL NEODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。